molecular formula C19H26N4O5S B2655018 ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate CAS No. 886904-52-5

ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate

Cat. No. B2655018
M. Wt: 422.5
InChI Key: ZSVWUEKLJAWXEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and steps involved in the synthesis process .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, polarity, reactivity, stability, etc .

Scientific Research Applications

Antiviral and Antimicrobial Activity

Nitroimidazoles Synthesis and Anti-HIV Activity

A study explored the synthesis of 5-substituted Piperazinyl-4-nitroimidazole derivatives, aiming to develop new non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activities. This research underscores the potential of nitroimidazole derivatives in antiviral therapies (Al-Masoudi et al., 2007).

Antibacterial Study of N-substituted Derivatives

Another study synthesized N-substituted derivatives of a related compound, demonstrating moderate to strong antibacterial activity. This emphasizes the significance of such compounds in developing new antibacterial agents (Khalid et al., 2016).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) Synthesis

Research on IPAs indicated substantial activity against drug-sensitive and resistant MTB strains, highlighting the potential for developing new antimycobacterial treatments (Lv et al., 2017).

Antioxidant and Anticholinesterase Activity

Sulfonyl Hydrazone Derivatives

A study on sulfonyl hydrazone compounds with piperidine derivatives found significant antioxidant and anticholinesterase activities, suggesting potential applications in treating oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).

Cardiac Electrophysiological Activity

N-substituted-4-(1H-imidazol-1-yl)benzamides Synthesis

Compounds synthesized in this study showed promise as selective class III agents for cardiac arrhythmias, illustrating the potential therapeutic applications of such compounds in cardiovascular diseases (Morgan et al., 1990).

properties

IUPAC Name

ethyl 4-[2-(2-propylsulfonylbenzimidazol-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O5S/c1-3-13-29(26,27)18-20-15-7-5-6-8-16(15)23(18)14-17(24)21-9-11-22(12-10-21)19(25)28-4-2/h5-8H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVWUEKLJAWXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate

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